Meta-Substitution: Distinct Physicochemical Profile
3-[(Phenylmethoxy)methyl]benzoic acid exhibits a predicted pKa of 4.19±0.10 and calculated logP of 3.23, values that differ from its positional isomers due to electronic effects of meta-substitution . While direct experimental data for ortho- and para-isomers are not available in the public domain, the meta-carboxylic acid position alters resonance and inductive effects compared to ortho-substituted analogs (which typically show lower pKa due to intramolecular hydrogen bonding) and para-substituted analogs (which may exhibit different solubility and permeability profiles) . This positional differentiation is critical for applications requiring specific ionization states at physiological pH or optimized lipophilicity for membrane penetration [1].
Predicted pKa ~4.19 (meta) vs ortho ~3.0–3.9, para ~4.2–4.5
Supports ionization-state screening for assay conditions
Predicted; experimental pKa confirmation pending
| Evidence Dimension | Predicted pKa (carboxylic acid ionization) |
|---|---|
| Target Compound Data | 4.19 ± 0.10 (predicted) |
| Comparator Or Baseline | Typical ortho-substituted benzoic acid pKa ~3.0-3.9; typical para-substituted benzoic acid pKa ~4.2-4.5 (class-level ranges) |
| Quantified Difference | Meta position yields intermediate pKa distinct from ortho intramolecular hydrogen bonding effects |
| Conditions | Predicted values; experimental confirmation pending |
Why This Matters
The pKa value directly influences the compound's ionization state at physiological pH (7.4), affecting solubility, membrane permeability, and potential for salt formation in formulation, thereby guiding selection for specific biological assays or synthetic routes.
- [1] Idoux, John Paul. Quantitative relationships between structure and solubility for some m- and p-substituted benzoic acids. Thesis, Texas A&M University, 1965. View Source
